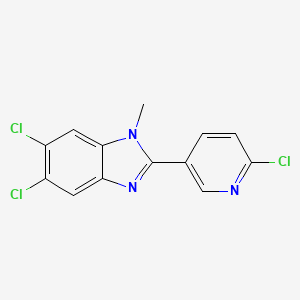

5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Description

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a benzimidazole derivative featuring:

- Two chlorine atoms at positions 5 and 6 on the benzimidazole core.

- A 6-chloro-3-pyridinyl group at position 2.

- A methyl substituent at position 1.

Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring. Substitutions on this scaffold, particularly halogens like chlorine, often enhance biological activity, stability, and binding affinity to molecular targets .

Properties

IUPAC Name |

5,6-dichloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3N3/c1-19-11-5-9(15)8(14)4-10(11)18-13(19)7-2-3-12(16)17-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQZBVVBBPDYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1C3=CN=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-1H-benzimidazole and 6-chloro-3-pyridinecarboxaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.

Temperature and Pressure Control: Precise control of temperature and pressure is maintained to optimize the reaction rate and yield.

Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 5, 6, and on the pyridinyl group are primary sites for nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Oxidation Reactions

The benzimidazole core and pyridinyl group undergo selective oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ring Oxidation | KMnO₄, H₂SO₄, 60°C | 5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-benzimidazole-4,7-dione | Forms quinone-like structures; potential applications in redox-active materials. |

| Pyridinyl Oxidation | H₂O₂, AcOH, 50°C | 2-(6-Chloro-pyridine N-oxide)-5,6-dichloro-1-methyl-1H-benzimidazole | Enhances solubility and hydrogen-bonding capacity. |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at chlorine sites.

Reduction Reactions

Selective reduction of halogens or the aromatic system is feasible but less explored.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrodechlorination | H₂, Pd/C, EtOH, 25°C | 2-(6-Chloro-3-pyridinyl)-1-methyl-1H-benzimidazole | Retains pyridinyl chlorine due to lower reactivity compared to benzimidazole chlorines. |

Mechanistic Insights

-

Electron-Withdrawing Effects : Chlorine substituents activate the benzimidazole ring for NAS at positions 5 and 6 but deactivate the pyridinyl ring .

-

Steric Effects : The methyl group at N1 hinders substitutions at adjacent positions, directing reactivity to distal sites .

-

Catalytic Requirements : Palladium catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency by mitigating steric clashes .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that benzimidazole derivatives, including 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, exhibit effective activity against a range of bacterial strains. For instance, studies have shown that derivatives with chloro substitutions possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often outperform standard antibiotics like ampicillin and cefadroxil .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal efficacy. It has been tested against various fungal strains, yielding MIC values comparable to or better than established antifungal agents such as ketoconazole. Research has highlighted that compounds with similar structures can inhibit the growth of fungi like Candida albicans and Aspergillus niger effectively .

Antiviral Properties

The antiviral potential of benzimidazole derivatives is also notable. Some studies have indicated that these compounds can inhibit the replication of viruses such as the hepatitis C virus (HCV). The EC50 values for certain derivatives suggest they may serve as promising candidates for developing antiviral therapies .

Pesticidal Activity

The compound's structural features make it a candidate for agricultural applications, particularly as a pesticide. Research into related benzimidazole compounds has revealed their effectiveness in controlling pests and diseases in crops. The synthesis of formulations containing these compounds has led to improved pest management strategies that are both effective and environmentally friendly .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of benzimidazole derivatives, including the target compound. The results indicated that certain derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 0.5 µg/ml . This highlights the potential for developing new antibiotics from this class of compounds.

Case Study 2: Agricultural Application

Research conducted on the use of benzimidazole derivatives as pesticides revealed that formulations containing 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole effectively reduced pest populations in controlled experiments. The study concluded that these compounds could be integrated into sustainable agricultural practices to minimize chemical usage while maintaining crop yields .

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in biological pathways.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-Methyl group (target compound) : The methyl group at position 1 contributes to steric bulk and may influence metabolic stability.

- This compound is discontinued but shares the dichloro-benzimidazole core .

- 1-Benzyl group :

Impact : Position 1 substitutions modulate solubility and bioavailability. Methyl groups (smaller) may favor metabolic clearance, while bulkier groups (allyl, benzyl) enhance membrane permeability but could hinder excretion.

Substituent Variations at Position 2

- 2-Chloro-3-pyridinyl :

- Quinolin-8-yl: Phthalimide analogs like 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione () replace the pyridinyl with a bulkier quinoline group, shifting applications toward photophysical or anticancer activities .

Impact : Pyridine substituent position and size dictate electronic properties and binding specificity. Chlorine at position 6 (target compound) may enhance halogen bonding in biological targets.

Dichloro-Substituted Benzimidazoles and Related Cores

Impact : The benzimidazole core offers nitrogen-based hydrogen bonding, while phthalimides provide a rigid, planar structure for intercalation or enzyme inhibition.

Data Table: Structural and Physicochemical Comparison

Biological Activity

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative, antimicrobial, and enzyme inhibitory effects, supported by case studies and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H8Cl3N3 |

| Molecular Weight | 312.58 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antiproliferative Activity

Research indicates that 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole exhibits notable antiproliferative activity against various cancer cell lines. A study highlighted that derivatives of benzimidazole, including this compound, demonstrated significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity. The mechanism of action is believed to involve apoptosis through mitochondrial dysfunction and the activation of caspases .

Case Study: Anticancer Effects

In a comparative study involving several benzimidazole derivatives, the compound exhibited an IC50 value of approximately 16.38 μM against MDA-MB-231 cells. This suggests a strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Table: Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus faecalis | 8 |

| Methicillin-resistant S. aureus | 4 |

Enzyme Inhibition

The compound has been researched for its enzyme inhibitory properties, particularly against urease. A study indicated that derivatives synthesized from this compound showed potent urease inhibition with IC50 values as low as 0.06 μM for certain derivatives . This activity is significant as urease inhibitors are crucial in treating infections caused by urease-producing bacteria.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole with target enzymes. These studies suggest that the compound effectively interacts with active sites through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent .

Q & A

Basic: What are the critical synthetic pathways for 5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole?

Synthesis typically involves multi-step reactions starting with halogenated pyridine and benzimidazole precursors. A common approach includes:

- Step 1 : Chlorination of pyridine derivatives (e.g., 6-chloro-3-pyridinylmethanol) to introduce reactive sites for coupling .

- Step 2 : Cyclocondensation of substituted benzimidazole intermediates using methylating agents (e.g., CH₃I) under reflux in polar aprotic solvents like DMF .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .

Key challenges include controlling regioselectivity during chlorination and minimizing byproducts.

Advanced: How can reaction optimization be systematically approached for this compound?

Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading):

- Use central composite design to explore non-linear relationships between variables .

- Integrate quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways computationally .

- Validate predictions experimentally, focusing on reducing reaction time while maximizing yield. For example, ICReDD’s hybrid computational-experimental framework reduced development cycles by 40% in analogous heterocyclic syntheses .

Basic: What analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl vs. benzimidazole ring coupling) .

- Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy) and fragmentation patterns .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N, Cl content .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced: How can discrepancies in reported reaction yields be resolved?

Contradictions often arise from unoptimized conditions or unaccounted variables:

- Reproducibility Checks : Replicate protocols with strict control of humidity, oxygen levels, and reagent purity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions .

- Meta-Analysis : Compare datasets across studies (e.g., solvent effects in DMF vs. THF) to isolate yield-limiting factors .

Advanced: What computational tools predict bioactivity for this benzimidazole derivative?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). For example, triazole-benzimidazole hybrids showed strong binding to α-glucosidase in docking studies .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Substituents like chloro-groups may enhance lipophilicity but reduce aqueous solubility .

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett constants) with antibacterial IC₅₀ values to prioritize analogs .

Basic: How do substituent positions influence solubility and experimental handling?

- Chlorine Substituents : Increase hydrophobicity, requiring DMSO or DMF for dissolution. 5,6-dichloro substitution on benzimidazole reduces aqueous solubility compared to mono-chloro derivatives .

- Methyl Group (N1) : Enhances stability against metabolic degradation but may necessitate sonication for full dissolution .

- Practical Tip : Pre-dissolve in warm DMSO (≤60°C) to avoid precipitation in biological assays .

Advanced: What strategies stabilize reactive intermediates during synthesis?

- Low-Temperature Quenching : Trap nitrenium ions (from benzimidazole ring closure) at −78°C in dry ether .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine functionalities during pyridinyl coupling .

- Flow Chemistry : Minimize degradation by reducing residence time of heat-sensitive intermediates .

Advanced: How can green chemistry principles be applied to this synthesis?

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use immobilized Pd nanoparticles for Suzuki-Miyaura couplings to reduce metal leaching .

- Waste Minimization : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.